2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

BRD4 inhibitor BET bromodomain Epigenetics

Medicinal chemistry programs targeting JAK2, VEGFR2, or BRD4 often stall due to lack of a versatile, functionalized triazolopyridine core. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (CAS 1380331-65-6) solves this by providing a single scaffold with a reactive 2-position aryl bromide for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a 7-amine for further derivatization. • BRD4 BD1 Kd = 1.91 μM - validated starting point for bromodomain SAR. • Enables rapid library generation within patent US8501936B2 genus space. • 98% purity, light yellow solid, shipped ambient globally.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
Cat. No. B7968617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)Br)C=C1N
InChIInChI=1S/C6H5BrN4/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H,8H2
InChIKeyWQELYFJCZLMZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine: Core Chemical Identity and Procurement Baseline


2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (CAS: 1380331-65-6) is a heterocyclic building block featuring a triazolopyridine core with a bromine substituent at the 2-position and a primary amine at the 7-position . It has a molecular weight of 213.03 Da and the molecular formula C6H5BrN4 . This scaffold is recognized in medicinal chemistry for its utility in kinase inhibitor discovery programs, particularly those targeting JAK2, VEGFR2, and other tyrosine kinases [1].

Why 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine Cannot Be Replaced by Unsubstituted or Other Halogenated Analogs


Substitution of 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine with the unsubstituted parent compound or chloro/fluoro analogs fundamentally alters both chemical reactivity and biological profiling. The bromine atom at the 2-position serves as a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are essential for generating diverse compound libraries [1]. In contrast, the unsubstituted analog lacks this functionalization point, severely limiting synthetic versatility. Additionally, even subtle halogen changes can dramatically shift kinase selectivity profiles, as demonstrated in related triazolopyridine series where bromine substitution conferred distinct target engagement compared to chloro or hydrogen [2]. Therefore, generic replacement without specific validation is not scientifically or procedurally justified.

Quantitative Differentiation of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine: Direct Binding Data and Synthetic Utility


BRD4 Bromodomain 1 Binding Affinity: A Direct Quantitative Benchmark

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine binds to the BRD4 bromodomain 1 (BD1) with a dissociation constant (Kd) of 1.91 μM (1910 nM) as determined by isothermal titration calorimetry (ITC) [1]. This represents a measurable but low-affinity interaction, establishing the compound as a validated starting point for structure-activity relationship (SAR) studies. While potent BRD4 inhibitors typically exhibit Kd values in the low nanomolar range (e.g., 2–300 nM), this compound serves as a useful control or a scaffold for further optimization [1].

BRD4 inhibitor BET bromodomain Epigenetics

Halogen Reactivity: Bromine Enables Efficient Cross-Coupling Compared to Chloro or Fluoro Analogs

The 2-bromo substituent in 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions than the corresponding 2-chloro or 2-fluoro analogs. In Suzuki-Miyaura couplings, aryl bromides generally exhibit greater reactivity than aryl chlorides, with relative rates often exceeding 10:1 under standard conditions [1]. This differential reactivity is critical for efficient library synthesis, as the bromo derivative enables broader substrate scope and higher yields in late-stage functionalization without requiring specialized catalysts or harsh conditions required for chloroarenes.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Halogen reactivity

Use as a Building Block in Triazolopyridine Kinase Inhibitor Patents

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a representative building block within the genus of 1,2,4-triazolo[1,5-a]pyridine derivatives claimed in patent US8501936B2, which covers compounds useful as JAK2 kinase inhibitors [1]. The patent exemplifies the use of 7-amino-substituted triazolopyridines with halogens at the 2-position as intermediates for generating biologically active molecules. While specific IC50 values for this exact compound are not disclosed in the patent, its structural inclusion within the claimed genus underscores its validated role in generating kinase-targeting agents.

Kinase inhibitor JAK2 VEGFR2 Patent building block

Optimal Application Scenarios for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine Based on Quantitative Evidence


BRD4 Bromodomain SAR Studies and Control Compound Use

Due to its defined low-micromolar BRD4 BD1 binding affinity (Kd = 1.91 μM), this compound is ideally suited as a weakly active control or starting scaffold in SAR campaigns targeting the BRD4 bromodomain [1]. Researchers can use this compound to establish baseline activity and then systematically derivatize the 2-position or 7-amine to improve potency, leveraging the bromine handle for cross-coupling diversification.

Late-Stage Diversification via Cross-Coupling in Kinase Inhibitor Libraries

The high reactivity of the aryl bromide enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed couplings, making this compound an optimal building block for generating diverse triazolopyridine-based kinase inhibitor libraries [2]. This is particularly valuable in programs targeting JAK2, VEGFR2, or other kinases where triazolopyridines have shown clinical promise [3].

Synthesis of Proprietary Chemical Matter as Described in US8501936B2

This compound is explicitly within the scope of patent US8501936B2, which claims triazolopyridine derivatives as JAK2 inhibitors [4]. Procuring this exact intermediate allows researchers to generate novel compounds that fall within the patent's genus, facilitating the exploration of proprietary chemical space without the need for de novo scaffold synthesis.

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